molecular formula C7H6FN3 B13686686 6-Fluoro-7-methyl-[1,2,4]triazolo[4,3-a]pyridine

6-Fluoro-7-methyl-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B13686686
M. Wt: 151.14 g/mol
InChI Key: NCHAMAZSICITCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Fluoro-7-methyl-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of fluorine and methyl groups in the structure enhances its chemical properties, making it a valuable compound for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-7-methyl-[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 6-fluoro-2-methylpyridine-3-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized using a suitable dehydrating agent, such as phosphorus oxychloride, to yield the desired triazolopyridine compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-7-methyl-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups .

Scientific Research Applications

6-Fluoro-7-methyl-[1,2,4]triazolo[4,3-a]pyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-Fluoro-7-methyl-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoro-7-methyl-[1,2,4]triazolo[4,3-a]pyridine is unique due to the presence of both fluorine and methyl groups, which enhance its chemical stability and biological activity. This makes it a valuable compound for various research applications, particularly in medicinal chemistry .

Properties

Molecular Formula

C7H6FN3

Molecular Weight

151.14 g/mol

IUPAC Name

6-fluoro-7-methyl-[1,2,4]triazolo[4,3-a]pyridine

InChI

InChI=1S/C7H6FN3/c1-5-2-7-10-9-4-11(7)3-6(5)8/h2-4H,1H3

InChI Key

NCHAMAZSICITCS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NN=CN2C=C1F

Origin of Product

United States

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